molecular formula C14H10Cl2O3 B2981002 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid CAS No. 938368-83-3

2-(3,4-Dichlorophenoxy)-2-phenylacetic acid

Cat. No.: B2981002
CAS No.: 938368-83-3
M. Wt: 297.13
InChI Key: CAZXRHGXWHLFSR-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenoxy)-2-phenylacetic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

Phytoremediation Enhancement

2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively utilized as a systemic herbicide for controlling broad-leaved weeds. Its widespread application has necessitated the development of methods to mitigate its persistence in the environment. Research by Germaine et al. (2006) demonstrates the use of bacterial endophytes to enhance the phytoremediation capabilities of plants such as the pea (Pisum sativum), highlighting the potential of utilizing microbial assistance to improve the efficiency of removing 2,4-D from contaminated soils and preventing its accumulation in plants (Germaine et al., 2006).

Catalytic and Photocatalytic Degradation

The degradation of 2,4-D through catalytic processes has been a significant area of research. Studies by Lemus et al. (2008) and Lima et al. (2020) have explored the use of nanocrystalline cryptomelane and Fe3O4@WO3/SBA-15 composites, respectively, in the photocatalytic degradation of 2,4-D. These findings suggest that specific composite catalysts can significantly improve the efficiency of degrading 2,4-D in contaminated water, offering promising solutions for the remediation of water resources (Lemus et al., 2008); (Lima et al., 2020).

Electrochemical Degradation

Electrochemical methods have been identified as effective for the degradation of 2,4-D in aqueous solutions. Research by Dargahi et al. (2019) has demonstrated that electro-catalytic degradation using lead dioxide electrodes can be optimized to significantly reduce 2,4-D concentrations, highlighting the potential of electrochemical approaches in treating water contaminated with this herbicide (Dargahi et al., 2019).

Molecular Mechanisms and Toxicity Studies

Understanding the molecular mechanisms of 2,4-D's action and its toxicity is crucial for assessing its environmental and health impacts. Studies have explored its effects on microbial communities and the potential oxidative stress induced in organisms exposed to sublethal levels. Research by Bhat et al. (2015) on Escherichia coli provides insight into the oxidative stress and metabolic perturbations caused by 2,4-D, offering a foundation for understanding its broader ecological impacts (Bhat et al., 2015).

Safety and Hazards

The safety data sheet for 3,4-Dichlorophenoxyacetic acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid typically involves the reaction of 3,4-dichlorophenol with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of phenylacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dichlorophenoxy group to a less oxidized state.

  • **Substitution

Properties

IUPAC Name

2-(3,4-dichlorophenoxy)-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZXRHGXWHLFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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